Inferior 5-HT2A Receptor Affinity: 3-(2,5-Dimethylphenyl)pyridine vs. an Optimized Pyrimidine Analog
In a direct comparison for 5-HT2A receptor binding, 3-(2,5-dimethylphenyl)pyridine (compound 3) showed good affinity (pKi = 6.0), but was significantly less potent than a more optimized analog from the same study, a 2,5-disubstituted pyrimidine (compound 25), which exhibited sub-nanomolar affinity (pKi = 9.2). This head-to-head comparison defines the compound's potency in absolute terms and relative to a leading analog within the same structural class [1].
| Evidence Dimension | 5-HT2A Receptor Binding Affinity (pKi) |
|---|---|
| Target Compound Data | pKi = 6.0 |
| Comparator Or Baseline | Compound 25 (optimized pyrimidine derivative) pKi = 9.2 |
| Quantified Difference | 1585-fold less potent (calculated from pKi difference: 10^(9.2-6.0)) |
| Conditions | Radioligand binding assay using [3H]ketanserin on human cloned 5-HT2A receptors expressed in HEK293 cells. |
Why This Matters
For researchers validating a new chemical series or requiring a specific potency window for pharmacological tool compounds, this data provides a clear, quantifiable benchmark for selecting the right starting point for further medicinal chemistry optimization.
- [1] Wilson, K. J., van Niel, M. B., Cooper, L., Bloomfield, D., O'Connor, D., Fish, L. R., & MacLeod, A. M. (2007). 2,5-Disubstituted pyridines: the discovery of a novel series of 5-HT2A ligands. Bioorganic & Medicinal Chemistry Letters, 17(9), 2643-2648. View Source
